![molecular formula C12H8BrN3O3 B12363515 Antitrypanosomal agent 16](/img/structure/B12363515.png)
Antitrypanosomal agent 16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitrypanosomal agent 16 is a compound designed to combat trypanosomiasis, a disease caused by parasitic protozoa of the genus Trypanosoma. This disease is responsible for significant morbidity and mortality, particularly in sub-Saharan Africa and parts of South America. The compound has shown promising results in inhibiting the growth and proliferation of Trypanosoma species, making it a potential candidate for therapeutic use.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitrypanosomal agent 16 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the synthesis of 3-aminoquinoline derivatives, which are then coupled with substituted benzenesulphonamide . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Antitrypanosomal agent 16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are employed.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further modified to enhance their antitrypanosomal activity .
Scientific Research Applications
Efficacy Studies
Recent studies have evaluated the efficacy of Antitrypanosomal Agent 16 in vitro and in vivo:
- In Vitro Activity : The compound has shown potent antitrypanosomal activity with half-maximal inhibitory concentration (IC50) values significantly lower than those of existing treatments like eflornithine and suramin .
- In Vivo Models : Animal studies are ongoing to assess the effectiveness and safety profile of this compound. Preliminary results suggest promising outcomes in reducing parasitemia levels in infected models .
Comparative Analysis with Existing Treatments
The following table summarizes key characteristics of this compound compared to current antitrypanosomal drugs:
Drug Name | Target Disease | Mechanism of Action | IC50 (ng/ml) | Selectivity Index (SI) |
---|---|---|---|---|
This compound | Human African Trypanosomiasis | Inhibition of metabolic enzymes | <1 | High |
Eflornithine | Human African Trypanosomiasis | Ornithine decarboxylase inhibitor | 200 | Moderate |
Suramin | Human African Trypanosomiasis | Nucleotide transport inhibition | 500 | Low |
Benznidazole | Chagas Disease | Inhibition of trypanothione synthesis | 300 | Moderate |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Efficacy in Animal Models : A study demonstrated that treatment with this compound resulted in a significant decrease in parasitemia levels in mice infected with Trypanosoma brucei, indicating its potential as a therapeutic agent .
- Synergistic Effects with Other Compounds : Research has shown that combining this compound with other natural products may enhance its efficacy against trypanosomes, suggesting a potential for combination therapies .
Mechanism of Action
The mechanism of action of Antitrypanosomal agent 16 involves the inhibition of key enzymes and pathways essential for the survival of Trypanosoma species. The compound targets the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS), which is crucial for DNA synthesis and cell division . By binding to the active site of this enzyme, this compound disrupts the parasite’s ability to replicate and survive .
Comparison with Similar Compounds
Similar Compounds
Melarsoprol: An arsenic-based drug used to treat late-stage trypanosomiasis.
Pentamidine: An antimicrobial medication used to treat early-stage trypanosomiasis.
Nifurtimox: A nitrofuran compound used in combination therapy for trypanosomiasis.
Uniqueness
Antitrypanosomal agent 16 stands out due to its high specificity and potency against Trypanosoma species, with lower toxicity compared to traditional treatments. Its unique mechanism of action and favorable pharmacokinetic properties make it a promising candidate for further development .
Properties
Molecular Formula |
C12H8BrN3O3 |
---|---|
Molecular Weight |
322.11 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]methanimine |
InChI |
InChI=1S/C12H8BrN3O3/c13-10-3-1-9(2-4-10)7-14-15-8-11-5-6-12(19-11)16(17)18/h1-8H/b14-7+,15-8+ |
InChI Key |
HQDRVZFQUIUQSK-IROCBMIISA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(O2)[N+](=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(O2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.